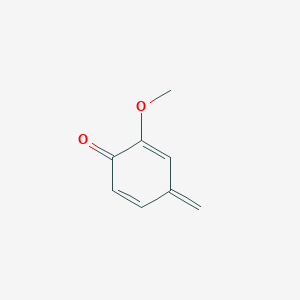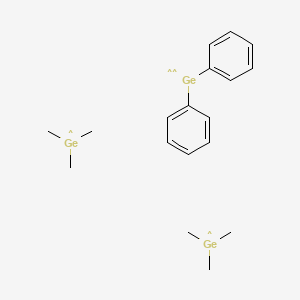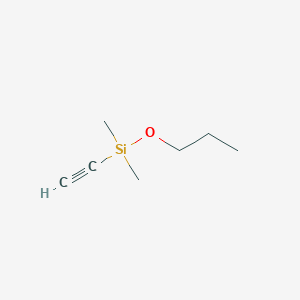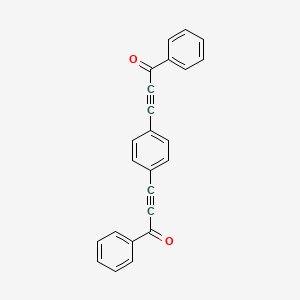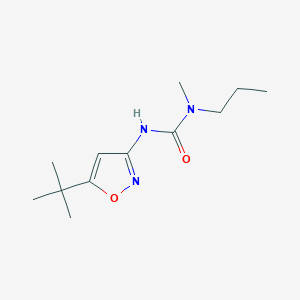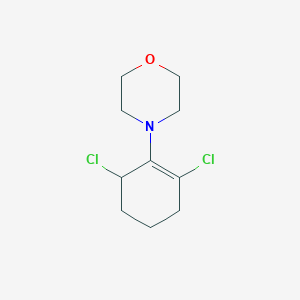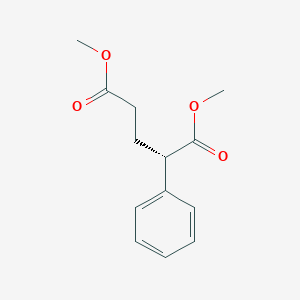![molecular formula C8H6F6O4Sn B14644692 Diethenyl{bis[(trifluoroacetyl)oxy]}stannane CAS No. 53355-20-7](/img/structure/B14644692.png)
Diethenyl{bis[(trifluoroacetyl)oxy]}stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethenyl{bis[(trifluoroacetyl)oxy]}stannane is an organotin compound characterized by the presence of two trifluoroacetyl groups and two vinyl groups attached to a tin atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethenyl{bis[(trifluoroacetyl)oxy]}stannane typically involves the reaction of vinylstannane with trifluoroacetic anhydride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
Vinylstannane+Trifluoroacetic anhydride→Diethenylbis[(trifluoroacetyl)oxy]stannane
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require stringent control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Diethenyl{bis[(trifluoroacetyl)oxy]}stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form stannic derivatives.
Reduction: Reduction reactions can convert the compound into lower oxidation state tin compounds.
Substitution: The vinyl groups can participate in substitution reactions, leading to the formation of new organotin compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield stannic trifluoroacetates, while substitution reactions can produce various vinyl-substituted organotin compounds.
Wissenschaftliche Forschungsanwendungen
Diethenyl{bis[(trifluoroacetyl)oxy]}stannane has several scientific research applications:
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of diethenyl{bis[(trifluoroacetyl)oxy]}stannane involves its interaction with various molecular targets. The vinyl groups can participate in radical reactions, while the trifluoroacetyl groups can undergo nucleophilic attack. These interactions lead to the formation of new chemical bonds and the modification of existing molecular structures.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dibutyltin dilaurate
- Dibutyltin diacetate
- Diallyldibutylstannane
Comparison
Diethenyl{bis[(trifluoroacetyl)oxy]}stannane is unique due to the presence of both vinyl and trifluoroacetyl groups, which impart distinct chemical reactivity compared to other organotin compounds. For example, dibutyltin dilaurate and dibutyltin diacetate primarily feature butyl and acetate groups, respectively, which result in different reactivity and applications.
Eigenschaften
CAS-Nummer |
53355-20-7 |
|---|---|
Molekularformel |
C8H6F6O4Sn |
Molekulargewicht |
398.83 g/mol |
IUPAC-Name |
[bis(ethenyl)-(2,2,2-trifluoroacetyl)oxystannyl] 2,2,2-trifluoroacetate |
InChI |
InChI=1S/2C2HF3O2.2C2H3.Sn/c2*3-2(4,5)1(6)7;2*1-2;/h2*(H,6,7);2*1H,2H2;/q;;;;+2/p-2 |
InChI-Schlüssel |
VQHINXBBLJUUAQ-UHFFFAOYSA-L |
Kanonische SMILES |
C=C[Sn](C=C)(OC(=O)C(F)(F)F)OC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


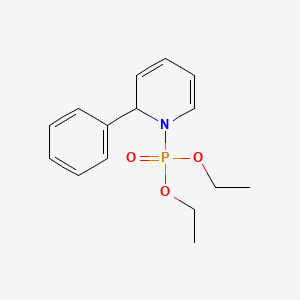
![[tert-butyl(nitroso)amino]methyl acetate](/img/structure/B14644615.png)
